molecular formula C20H19ClN2O4 B11652522 3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11652522
M. Wt: 386.8 g/mol
InChI Key: MCRKJISNYYUNGT-UHFFFAOYSA-N
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Description

3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure It is characterized by the presence of a pyrrole ring, substituted with various functional groups, including chloro, dimethoxyphenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyaniline with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the desired pyrrole derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-3,4-DIMETHOXYPHENYL ETHYLAMINE: This compound shares similar structural features but differs in its functional groups and overall reactivity.

    2-CHLORO-3,4-DIMETHOXYBENZENEETHANAMINE: Another structurally related compound with distinct chemical properties.

Uniqueness

3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

3-chloro-4-(2,4-dimethoxyanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C20H19ClN2O4/c1-11-5-8-15(12(2)9-11)23-19(24)17(21)18(20(23)25)22-14-7-6-13(26-3)10-16(14)27-4/h5-10,22H,1-4H3

InChI Key

MCRKJISNYYUNGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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